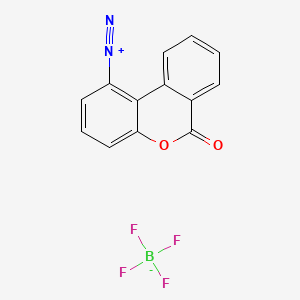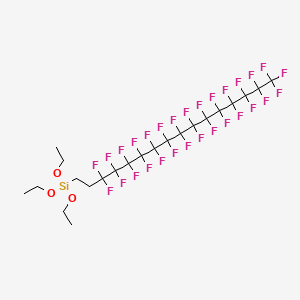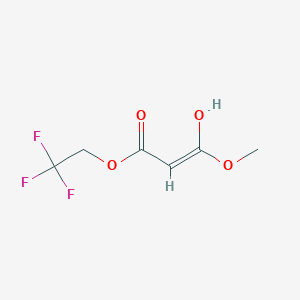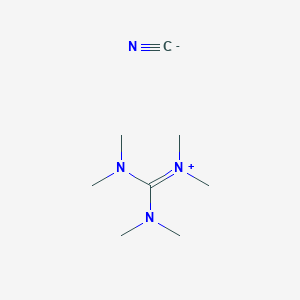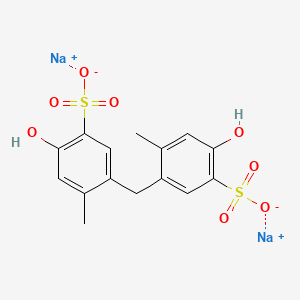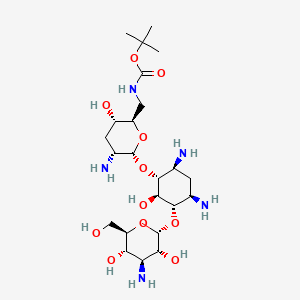
N-Boc Tobramycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc Tobramycin is a derivative of the aminoglycoside antibiotic tobramycin, where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups. Tobramycin is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa . The Boc protection enhances the stability of the compound, making it useful in various synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Tobramycin typically involves the protection of the amino groups in tobramycin using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in a mixture of water and dimethyl sulfoxide (DMSO) at room temperature, yielding penta-N-Boc tobramycin .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of high-purity reagents and solvents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc Tobramycin undergoes various chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Esterification: The hydroxyl groups in this compound can be esterified using reagents like 4-nitrobenzoic acid under Mitsunobu conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol, and hydrochloric acid in organic solvents.
Esterification: 4-nitrobenzoic acid, di-tert-butyl dicarbonate, and triethylamine.
Major Products Formed
Deprotection: Tobramycin with free amino groups.
Esterification: Ester derivatives of this compound.
Applications De Recherche Scientifique
N-Boc Tobramycin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and as a protecting group for amino groups.
Biology: Studied for its interactions with biological molecules and its potential as a drug delivery agent.
Medicine: Investigated for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-Boc Tobramycin is similar to that of tobramycin. It binds to the bacterial 30S ribosomal subunit, inhibiting protein synthesis and leading to cell death . The Boc protection does not interfere with this mechanism but enhances the compound’s stability during synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tobramycin: The parent compound, known for its antibacterial activity.
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Gentamicin: A related aminoglycoside with a broader spectrum of activity.
Uniqueness
N-Boc Tobramycin is unique due to its Boc-protected amino groups, which provide enhanced stability and make it suitable for various synthetic applications. This protection allows for selective reactions and modifications that are not possible with the unprotected tobramycin .
Propriétés
Formule moléculaire |
C23H45N5O11 |
|---|---|
Poids moléculaire |
567.6 g/mol |
Nom IUPAC |
tert-butyl N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C23H45N5O11/c1-23(2,3)39-22(34)28-6-12-11(30)5-10(26)20(35-12)37-18-8(24)4-9(25)19(17(18)33)38-21-16(32)14(27)15(31)13(7-29)36-21/h8-21,29-33H,4-7,24-27H2,1-3H3,(H,28,34)/t8-,9+,10+,11-,12+,13+,14-,15+,16+,17-,18+,19-,20+,21+/m0/s1 |
Clé InChI |
LEZCDKLNLRLXIJ-YJDUPYBASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


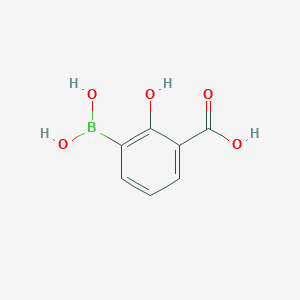
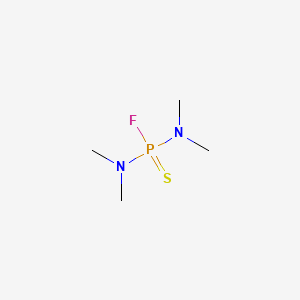
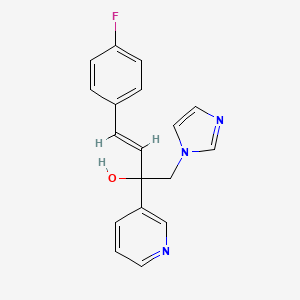
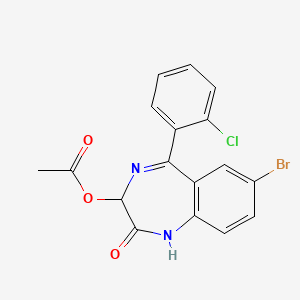
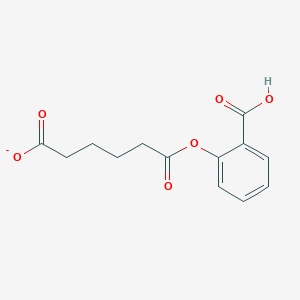
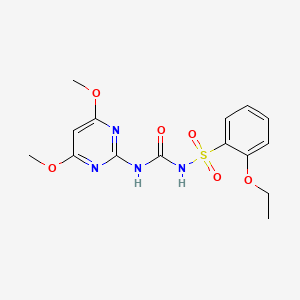
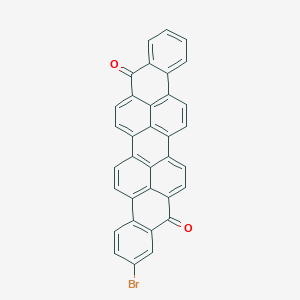
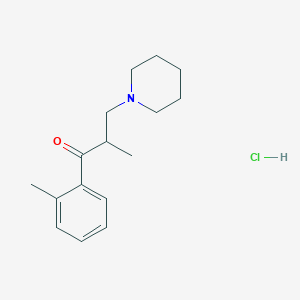
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
